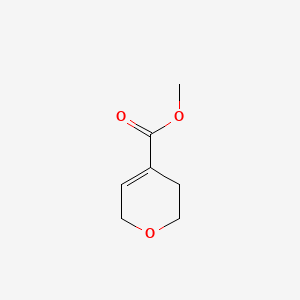

methyl 3,6-dihydro-2H-pyran-4-carboxylate

Description

Properties

IUPAC Name |

methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O3/c1-9-7(8)6-2-4-10-5-3-6/h2H,3-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYKIGVYXIGUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653362 | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105772-14-3 | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=105772-14-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3,6-dihydro-2H-pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 3,6-dihydro-2H-pyran-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. The primary synthetic route detailed herein is the hetero-Diels-Alder reaction, a powerful and convergent method for the construction of the dihydropyran ring system. This document outlines the proposed reaction pathway, a detailed experimental protocol based on analogous transformations, and the expected analytical data for the target compound.

Introduction

This compound is a cyclic ester containing a dihydropyran moiety. This structural motif is present in a variety of natural products and pharmacologically active compounds. The strategic placement of the ester functionality and the double bond within the pyran ring makes it a versatile intermediate for further chemical modifications, enabling the synthesis of diverse molecular scaffolds for drug discovery programs.

Proposed Synthesis Pathway: Hetero-Diels-Alder Reaction

The most direct and efficient method for the synthesis of the 3,6-dihydro-2H-pyran ring system is the hetero-Diels-Alder reaction. This [4+2] cycloaddition involves the reaction of a conjugated diene with a heterodienophile, in this case, a carbonyl compound. For the synthesis of this compound, a proposed pathway involves the Lewis acid-catalyzed reaction of a simple diene, such as 1,3-butadiene, with an activated carbonyl compound like methyl glyoxylate.

The use of a Lewis acid catalyst is crucial for this transformation. It coordinates to the carbonyl oxygen of the dienophile, lowering its LUMO (Lowest Unoccupied Molecular Orbital) energy and accelerating the reaction rate. This also enhances the regioselectivity of the cycloaddition.

Caption: Proposed hetero-Diels-Alder synthesis of this compound.

Experimental Protocol (Proposed)

The following is a proposed experimental protocol for the synthesis of this compound based on established procedures for similar hetero-Diels-Alder reactions.

Materials:

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity | Moles |

| Methyl glyoxylate | 922-68-9 | 88.06 | 8.81 g | 0.10 |

| 1,3-Butadiene | 106-99-0 | 54.09 | 8.12 g (condensed) | 0.15 |

| Boron trifluoride diethyl etherate (BF₃·OEt₂) | 109-63-7 | 141.93 | 14.2 g (12.7 mL) | 0.10 |

| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | 200 mL | - |

| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | - | 100 mL | - |

| Brine (saturated aqueous NaCl) | - | - | 100 mL | - |

| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | 10 g | - |

Procedure:

-

A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a dry ice/acetone condenser is charged with anhydrous dichloromethane (150 mL) and cooled to -78 °C using a dry ice/acetone bath.

-

1,3-Butadiene (8.12 g, 0.15 mol) is carefully condensed into the reaction flask through the dry ice condenser.

-

A solution of methyl glyoxylate (8.81 g, 0.10 mol) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred solution over 30 minutes, maintaining the internal temperature at -78 °C.

-

Boron trifluoride diethyl etherate (14.2 g, 12.7 mL, 0.10 mol) is added dropwise via the dropping funnel over 20 minutes, ensuring the temperature does not exceed -70 °C.

-

The reaction mixture is stirred at -78 °C for 4 hours and then allowed to slowly warm to room temperature overnight.

-

The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution (100 mL).

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

-

The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by vacuum distillation or column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the pure this compound.

Expected Yield: Based on analogous reactions, the expected yield is in the range of 60-80%.

Quantitative Data Summary

The following table summarizes the key quantitative data for the proposed synthesis.

| Parameter | Value |

| Reactants | |

| Methyl glyoxylate | 0.10 mol |

| 1,3-Butadiene | 0.15 mol (1.5 eq) |

| Lewis Acid (BF₃·OEt₂) | 0.10 mol (1.0 eq) |

| Reaction Conditions | |

| Solvent | Anhydrous Dichloromethane |

| Temperature | -78 °C to room temperature |

| Reaction Time | ~16 hours |

| Product | |

| Product Name | This compound |

| Molecular Formula | C₇H₁₀O₃ |

| Molecular Weight | 142.15 g/mol |

| Expected Yield | 60-80% |

| Physical Appearance | Colorless to pale yellow liquid |

Characterization Data (Predicted)

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0 (s, 1H, vinylic H), ~4.2 (t, 2H, -O-CH₂-), ~3.8 (s, 3H, -OCH₃), ~3.6 (t, 2H, -CH₂-C=), ~2.4 (m, 2H, -CH₂-CH₂) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~166 (C=O), ~140 (vinylic C-CO), ~130 (vinylic C-H), ~68 (-O-CH₂-), ~52 (-OCH₃), ~28 (-CH₂-), ~25 (-CH₂-) |

| IR (neat, cm⁻¹) | ν: ~2950 (C-H), ~1715 (C=O, ester), ~1650 (C=C), ~1250 (C-O, ester) |

| Mass Spec. (EI) | m/z: 142 (M⁺), 111 (M⁺ - OCH₃), 83 (M⁺ - COOCH₃) |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of the target compound.

Conclusion

This technical guide provides a detailed, albeit proposed, pathway for the synthesis of this compound via a Lewis acid-catalyzed hetero-Diels-Alder reaction. The provided experimental protocol, based on established chemical literature for analogous transformations, offers a robust starting point for researchers in the field of organic synthesis and drug discovery. The versatile dihydropyran product serves as a valuable intermediate for the development of novel chemical entities with potential therapeutic applications. Further experimental validation is recommended to optimize the reaction conditions and fully characterize the final product.

An In-Depth Technical Guide to the Formation of Methyl 3,6-Dihydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed exploration of the formation of methyl 3,6-dihydro-2H-pyran-4-carboxylate, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. While a specific, documented synthetic protocol for this exact molecule via a singular, definitive pathway is not extensively reported in publicly available literature, its structure strongly suggests a formation mechanism rooted in the well-established principles of the hetero-Diels-Alder reaction. This guide will focus on a plausible and chemically sound hetero-Diels-Alder pathway, supplemented with representative experimental protocols and data from analogous transformations. Alternative synthetic strategies for the dihydropyran core will also be briefly discussed.

Core Mechanism: The Hetero-Diels-Alder Reaction

The most probable and efficient synthetic route to this compound is a [4+2] cycloaddition, specifically a hetero-Diels-Alder (HDA) reaction. This reaction involves the formation of a six-membered ring through the interaction of a 4π-electron system (the heterodiene) and a 2π-electron system (the dienophile).

In the context of synthesizing the target molecule, a plausible set of reactants would be:

-

Heterodiene: Methyl 2-formylacrylate

-

Dienophile: Ethylene

The reaction proceeds via a concerted, pericyclic mechanism, leading to the formation of the dihydropyran ring in a single step. The regioselectivity of the reaction is dictated by the electronic properties of the reactants. In this proposed normal-electron-demand HDA, the electron-withdrawing groups on the heterodiene (the ester and aldehyde functionalities) lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of ethylene.

Lewis Acid Catalysis

To enhance the reaction rate and control stereoselectivity, Lewis acid catalysis is frequently employed in hetero-Diels-Alder reactions. The Lewis acid coordinates to one of the carbonyl oxygens of the heterodiene (likely the more basic aldehyde oxygen), further lowering the LUMO energy and accelerating the cycloaddition.

Proposed Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed hetero-Diels-Alder reaction mechanism and a general experimental workflow for the synthesis of this compound.

Caption: Proposed Lewis acid-catalyzed hetero-Diels-Alder reaction pathway.

Caption: General experimental workflow for the proposed synthesis.

Data Presentation: Representative Quantitative Data

The following tables summarize typical quantitative data for hetero-Diels-Alder reactions analogous to the proposed synthesis of this compound. These data are compiled from studies on similar α,β-unsaturated carbonyl compounds and electron-rich alkenes.

Table 1: Effect of Lewis Acid Catalyst on Reaction Yield

| Entry | Lewis Acid (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 80 | 24 | <10 |

| 2 | AlCl₃ (10) | CH₂Cl₂ | -78 to 25 | 4 | 75 |

| 3 | SnCl₄ (10) | CH₂Cl₂ | -78 to 25 | 6 | 82 |

| 4 | Cu(OTf)₂ (5) | CH₂Cl₂ | -20 | 12 | 88 |

| 5 | Sc(OTf)₃ (5) | CH₂Cl₂ | 0 to 25 | 8 | 85 |

Table 2: Substrate Scope and Yields in Analogous HDA Reactions

| Heterodiene | Dienophile | Catalyst (mol%) | Yield (%) | Diastereomeric Ratio |

| Methyl glyoxylate | Danishefsky's diene | Cu(OTf)₂-BOX (10) | 70-90 | >95:5 |

| Acrolein | Ethyl vinyl ether | Sc(OTf)₃ (5) | 85 | 90:10 |

| Methyl pyruvate | 2,3-Dimethyl-1,3-butadiene | AlCl₃ (20) | 78 | N/A |

| (E)-Methyl 4-oxobut-2-enoate | Cyclopentadiene | BF₃·OEt₂ (15) | 92 | >98:2 (endo:exo) |

Experimental Protocols: A Representative Procedure

The following is a detailed, representative experimental protocol for a Lewis acid-catalyzed hetero-Diels-Alder reaction, adapted from procedures for similar transformations.

Materials:

-

Methyl 2-formylacrylate (1.0 eq)

-

Lewis Acid (e.g., SnCl₄, 1.0 M solution in CH₂Cl₂) (0.1 eq)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ethylene gas

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with a solution of methyl 2-formylacrylate in anhydrous dichloromethane.

-

The solution is cooled to -78 °C in a dry ice/acetone bath.

-

The Lewis acid solution is added dropwise to the stirred solution over a period of 10 minutes, ensuring the internal temperature does not exceed -70 °C.

-

After stirring for an additional 15 minutes at -78 °C, ethylene gas is bubbled through the reaction mixture at a slow, steady rate.

-

The reaction is monitored by thin-layer chromatography (TLC). Upon completion (typically after 2-6 hours), the reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate solution at -78 °C.

-

The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.

-

The structure and purity of the final product are confirmed by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy.

Alternative Synthetic Routes

While the hetero-Diels-Alder reaction represents a highly convergent and efficient approach, other modern synthetic methodologies could potentially be employed to construct the 3,6-dihydro-2H-pyran-4-carboxylate core. These include:

-

Ring-Closing Metathesis (RCM): An acyclic diene precursor containing the necessary ester functionality could be cyclized using a Grubbs-type ruthenium catalyst.

-

Prins-type Cyclization: An acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde could form the dihydropyran ring.

-

Intramolecular Michael Addition: A suitably functionalized acyclic precursor could undergo an intramolecular conjugate addition to form the six-membered ring.

These alternative routes, while potentially viable, may require more complex starting materials and multiple synthetic steps compared to the directness of the hetero-Diels-Alder approach.

Conclusion

The formation of this compound is most logically achieved through a Lewis acid-catalyzed hetero-Diels-Alder reaction between methyl 2-formylacrylate and ethylene. This method offers a convergent and potentially stereocontrolled route to this valuable heterocyclic scaffold. The provided representative data and experimental protocols serve as a robust starting point for researchers and scientists in the fields of organic synthesis and drug development to further explore and optimize the synthesis of this and related dihydropyran derivatives.

Spectroscopic and Synthetic Profile of Methyl 3,6-dihydro-2H-pyran-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a representative synthetic protocol for methyl 3,6-dihydro-2H-pyran-4-carboxylate (CAS No: 105772-14-3). This unsaturated heterocyclic ester is a valuable building block in organic synthesis, particularly for the preparation of more complex molecular architectures relevant to medicinal chemistry. Due to the limited availability of public experimental spectra for this specific compound, this guide presents a combination of predicted data and experimental data for closely related analogs to provide a robust understanding of its chemical characteristics.

Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. These values are derived from computational models and analysis of structurally similar compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~6.8 - 7.2 | s | 1H | =CH- |

| ~4.1 - 4.3 | t | 2H | -O-CH₂- |

| ~3.7 | s | 3H | -O-CH₃ |

| ~3.6 - 3.8 | t | 2H | =C-CH₂-O- |

| ~2.2 - 2.5 | m | 2H | -CH₂-C= |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| ~167 | C=O | Ester Carbonyl |

| ~140 | C | Quaternary Olefinic Carbon |

| ~130 | CH | Olefinic CH |

| ~68 | CH₂ | -O-CH₂- |

| ~65 | CH₂ | =C-CH₂-O- |

| ~52 | CH₃ | -O-CH₃ |

| ~25 | CH₂ | -CH₂-C= |

Table 3: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~1250 | Strong | C-O stretch (ester) |

| ~1100 | Strong | C-O stretch (ether) |

Table 4: Mass Spectrometry Data [1]

| Adduct | Predicted m/z |

| [M+H]⁺ | 143.0703 |

| [M+Na]⁺ | 165.0522 |

| [M-H]⁻ | 141.0557 |

| [M]⁺ | 142.0624 |

Experimental Protocols

Representative Synthesis of a Dihydropyran Carboxylate Derivative

A general procedure for the synthesis of 4-substituted-3,6-dihydro-2H-pyran derivatives involves the reaction of a 1,3-diene with a dienophile. For the target molecule, a plausible route involves the reaction of acrolein with methyl acrylate under Lewis acid catalysis.

Materials:

-

Acrolein

-

Methyl acrylate

-

Lewis Acid Catalyst (e.g., BF₃·OEt₂, AlCl₃)

-

Anhydrous, non-polar solvent (e.g., Dichloromethane, Toluene)

-

Quenching solution (e.g., saturated sodium bicarbonate solution)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

A solution of the Lewis acid catalyst in the anhydrous solvent is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

The solution is cooled to a low temperature (e.g., -78 °C to 0 °C).

-

A solution of acrolein and methyl acrylate in the anhydrous solvent is added dropwise to the cooled catalyst solution with vigorous stirring.

-

The reaction mixture is stirred at the low temperature for a specified period (typically several hours) and monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, the reaction is quenched by the slow addition of the quenching solution.

-

The mixture is allowed to warm to room temperature, and the organic layer is separated.

-

The aqueous layer is extracted with the organic solvent.

-

The combined organic layers are washed with brine, dried over the drying agent, and filtered.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure this compound.

Characterization:

The purified product would then be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Visualizations

Diagram 1: Proposed Synthesis Workflow

Caption: A flowchart illustrating the key stages in a proposed synthesis of this compound.

Diagram 2: Logical Relationship of Spectroscopic Analysis

Caption: The relationship between the compound and the spectroscopic techniques used for its structural characterization.

References

1H NMR spectrum of methyl 3,6-dihydro-2H-pyran-4-carboxylate

Technical Guide: Predicted ¹H NMR Spectrum of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the predicted proton nuclear magnetic resonance (¹H NMR) spectrum of this compound. Due to the absence of publicly available, experimentally verified ¹H NMR data for this specific compound, this document presents a theoretical spectrum based on established principles of NMR spectroscopy and data from structurally analogous compounds. This guide includes a summary of predicted spectral data, a standard experimental protocol for the acquisition of such a spectrum, and a visualization of the molecule's structure with its distinct proton environments to aid in spectral interpretation.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The predicted chemical shifts (δ), multiplicities, and coupling constants (J) are summarized in the table below. These predictions are based on the electronic environment of the protons, considering factors such as shielding/deshielding effects from the oxygen atom, the double bond, and the ester group.

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| H-2 | ~ 4.1 - 4.3 | t | ~ 5.5 | 2H |

| H-3 | ~ 2.3 - 2.5 | m | - | 2H |

| H-5 | ~ 6.8 - 7.1 | t | ~ 4.0 | 1H |

| H-6 | ~ 3.7 - 3.9 | q | ~ 4.0 | 2H |

| -OCH₃ | ~ 3.7 | s | - | 3H |

Interpretation of the Predicted Spectrum

The chemical structure of this compound contains several key features that influence its ¹H NMR spectrum:

-

-OCH₃ (Methyl Ester Protons): A singlet peak is predicted around 3.7 ppm, corresponding to the three equivalent protons of the methyl ester group.

-

H-2 (Methylene Protons Adjacent to Oxygen): These protons are expected to appear as a triplet around 4.1 - 4.3 ppm due to coupling with the adjacent H-3 protons. The downfield shift is attributed to the deshielding effect of the neighboring oxygen atom.

-

H-6 (Methylene Protons Adjacent to Oxygen and Allylic): These protons are predicted to be a quartet around 3.7 - 3.9 ppm, arising from coupling to the vinylic H-5 proton.

-

H-3 (Methylene Protons): A multiplet is expected around 2.3 - 2.5 ppm for these protons, resulting from coupling to the H-2 protons.

-

H-5 (Vinylic Proton): This proton, being part of the carbon-carbon double bond, is anticipated to be the most downfield of the ring protons, appearing as a triplet around 6.8 - 7.1 ppm due to coupling with the H-6 protons.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for acquiring the ¹H NMR spectrum of this compound.

3.1. Sample Preparation

-

Solvent Selection: A suitable deuterated solvent that dissolves the analyte should be chosen. Deuterated chloroform (CDCl₃) is a common choice for similar organic molecules.

-

Concentration: Prepare a solution with a concentration of approximately 5-10 mg of this compound in 0.6-0.7 mL of the selected deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is often used as an internal standard for referencing the chemical shift to 0 ppm. However, modern NMR spectrometers can also reference the spectrum to the residual solvent peak.

3.2. NMR Spectrometer Setup and Data Acquisition

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion and resolution.

-

Tuning and Shimming: The spectrometer probe should be tuned to the ¹H frequency. The magnetic field homogeneity needs to be optimized by shimming on the deuterium lock signal of the solvent to obtain sharp and symmetrical peaks.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are usually adequate.

-

Relaxation Delay: A relaxation delay of 1-2 seconds between scans is generally appropriate.

-

Spectral Width: A spectral width encompassing all expected proton signals, typically from 0 to 12 ppm, should be set.

-

Acquisition Time: An acquisition time of 2-4 seconds will provide good digital resolution.

-

3.3. Data Processing

-

Fourier Transform: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via a Fourier transform.

-

Phase Correction: The spectrum is manually or automatically phase corrected to ensure all peaks are in the positive absorptive mode.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Integration: The relative areas of the signals are determined by integration to establish the proton ratios.

-

Peak Picking and Referencing: The chemical shifts of the peaks are identified and referenced to the internal standard (TMS at 0 ppm) or the residual solvent peak.

Visualization of Molecular Structure and Proton Environments

The following diagrams illustrate the chemical structure of this compound with labeled proton environments and a logical workflow for spectral analysis.

An In-depth Technical Guide to the FT-IR Analysis of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopy of methyl 3,6-dihydro-2H-pyran-4-carboxylate. Tailored for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral data. It delves into the causal relationships between molecular structure and vibrational modes, offers a field-proven experimental protocol for acquiring high-fidelity spectra, and presents a detailed interpretive analysis. By grounding technical claims in authoritative spectroscopic principles, this guide serves as a robust resource for the characterization of this and structurally related heterocyclic compounds.

Introduction: The Molecule and the Method

This compound is a heterocyclic compound of significant interest in synthetic organic chemistry, often serving as a versatile building block for more complex molecular architectures.[1][2][3] Its structure features a dihydropyran ring, a vinyl ether moiety, and an α,β-unsaturated ester functional group. This unique combination of functionalities makes FT-IR spectroscopy an exceptionally powerful tool for its structural verification and purity assessment.

FT-IR spectroscopy operates on the principle that chemical bonds vibrate at specific, quantized frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to these vibrations, resulting in a unique spectral fingerprint. This guide will elucidate the spectral features of this compound, providing the necessary framework for its unambiguous identification.

Predicted Vibrational Modes from First Principles

A priori analysis of the molecular structure allows for the prediction of its most characteristic infrared absorptions. The key functional groups and their expected vibrational frequency ranges are:

-

α,β-Unsaturated Ester Group (C=O and C-O): The carbonyl (C=O) stretching vibration of an ester is typically one of the strongest and most informative peaks in an IR spectrum. For saturated aliphatic esters, this peak appears around 1750-1735 cm⁻¹. However, conjugation with the adjacent C=C double bond in the dihydropyran ring is expected to lower this frequency due to resonance, shifting the absorption to the 1730-1715 cm⁻¹ region.[4][5][6] The ester also possesses C-O stretching vibrations, which are expected to produce strong, complex bands in the 1300-1000 cm⁻¹ fingerprint region.[5][6]

-

Vinyl Ether Group (C=C-O-C): This moiety introduces two highly characteristic vibrations. The C=C stretching vibration is expected to appear in the 1680-1640 cm⁻¹ range.[7] The C-O stretching of the vinyl ether is notable for its high frequency and intensity compared to a saturated ether, typically appearing as a strong band around 1200 cm⁻¹.[8][9] This shift to a higher wavenumber is attributed to the resonance effect, which imparts a partial double bond character to the C-O bond.[8]

-

C-H Bonds: The molecule contains both sp² hybridized C-H bonds on the double bond and sp³ hybridized C-H bonds on the saturated carbons of the ring and the methyl group.

-

sp² C-H Stretch: A weak to medium intensity band is expected just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹).

-

sp³ C-H Stretch: Stronger, multiple bands are anticipated just below 3000 cm⁻¹ (typically 2990-2850 cm⁻¹).

-

Experimental Protocol: High-Fidelity Spectrum Acquisition

The following protocol describes the acquisition of an FT-IR spectrum for a liquid sample like this compound using the neat film technique with salt plates. This method is chosen for its simplicity and the avoidance of solvent interference.

Instrumentation:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Pipette or glass rod

-

Kimwipes and appropriate cleaning solvent (e.g., dry acetone or isopropanol)

Step-by-Step Methodology:

-

Instrument Preparation: Ensure the spectrometer's sample compartment is clean and dry. Purge the instrument with dry air or nitrogen if available to minimize atmospheric water and CO₂ interference.

-

Background Spectrum:

-

Collect a background spectrum of the empty sample compartment. This is a critical self-validating step that accounts for the absorbance of the atmosphere and the instrument optics, ensuring they are subtracted from the final sample spectrum.

-

-

Sample Preparation (Neat Film):

-

Handle the salt plates with care, touching only the edges to avoid transferring moisture and oils from your fingers. Salt plates are fragile and often water-soluble.[10]

-

Place one to two drops of the liquid this compound onto the center of one salt plate.[11]

-

Carefully place the second salt plate on top, gently rotating it a quarter turn to spread the liquid into a thin, uniform film.[11] The film should be free of air bubbles.

-

-

Spectrum Acquisition:

-

Place the assembled salt plates into the sample holder in the spectrometer.

-

Acquire the sample spectrum. A typical acquisition might involve co-adding 16-32 scans at a resolution of 4 cm⁻¹. Co-adding scans improves the signal-to-noise ratio.

-

-

Data Processing & Cleaning:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After analysis, disassemble the plates and clean them immediately by wiping with a soft tissue, followed by rinsing with a dry, volatile solvent like acetone.[11] Store the plates in a desiccator to protect them from humidity.

-

Spectral Interpretation: Decoding the Molecular Fingerprint

A representative FT-IR spectrum of this compound will exhibit several key absorption bands. The following table provides a detailed analysis of these characteristic peaks.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Rationale and In-depth Comments |

| ~2950, ~2860 | Medium-Strong | C-H (sp³) Symmetric & Asymmetric Stretch | These peaks correspond to the C-H stretching vibrations of the methylene (-CH₂) groups in the pyran ring and the methyl (-CH₃) group of the ester. |

| ~1720 | Very Strong, Sharp | C=O Stretch (α,β-Unsaturated Ester) | This is the most prominent peak in the spectrum. Its position, slightly lower than a typical saturated ester (~1740 cm⁻¹), is definitive evidence of conjugation with the C=C double bond.[4][5] |

| ~1650 | Medium | C=C Stretch (Vinyl Ether) | This absorption confirms the presence of the endocyclic double bond. Its intensity is enhanced due to its connection to the oxygen atom.[7] |

| ~1210 | Strong | C-O Stretch (Vinyl Ether) | This strong band is characteristic of the C-O bond adjacent to the double bond, which has increased double-bond character due to resonance.[8][9] |

| ~1100 | Strong | C-O Stretch (Ester) | This peak arises from the stretching of the single-bonded C-O linkage within the ester functional group. |

Visualization of Key Molecular Vibrations

To better illustrate the relationship between the molecular structure and its primary IR absorptions, the following diagram highlights the key bonds responsible for the most characteristic peaks.

Caption: Key vibrational modes of this compound.

Conclusion

The FT-IR spectrum of this compound provides a rich set of data that allows for its definitive structural confirmation. The key diagnostic peaks—the conjugated carbonyl stretch around 1720 cm⁻¹, the alkene stretch near 1650 cm⁻¹, and the strong vinyl ether C-O stretch at approximately 1210 cm⁻¹—serve as a unique and reliable fingerprint. By following the detailed experimental protocol and applying the interpretive principles outlined in this guide, researchers can confidently utilize FT-IR spectroscopy for the routine analysis and quality control of this important synthetic intermediate.

References

- 1. frontiersin.org [frontiersin.org]

- 2. Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans (Journal Article) | OSTI.GOV [osti.gov]

- 3. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 4. uanlch.vscht.cz [uanlch.vscht.cz]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. scribd.com [scribd.com]

- 8. academic.oup.com [academic.oup.com]

- 9. academic.oup.com [academic.oup.com]

- 10. researchgate.net [researchgate.net]

- 11. eng.uc.edu [eng.uc.edu]

An In-depth Technical Guide to the Mass Spectrometry of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed theoretical analysis of the electron ionization mass spectrometry (EI-MS) of methyl 3,6-dihydro-2H-pyran-4-carboxylate. Due to the absence of published experimental mass spectra for this specific compound, this document outlines a predicted fragmentation pathway based on established principles of mass spectrometry for structurally similar molecules, including dihydropyrans and unsaturated esters. The guide also includes a comprehensive, adaptable experimental protocol for acquiring mass spectral data for this and similar small molecules.

Introduction to this compound

This compound is a cyclic unsaturated ester with the molecular formula C₇H₁₀O₃.[1][2] Its structure combines a dihydropyran ring with a methyl carboxylate group, features that dictate its behavior under electron ionization. The monoisotopic mass of the molecule is 142.06 g/mol , which corresponds to the mass-to-charge ratio (m/z) of its molecular ion (M⁺•).[1] Understanding its fragmentation pattern is crucial for its identification and structural elucidation in complex mixtures.

Predicted Electron Ionization Fragmentation Pathway

Upon electron ionization, the molecular ion of this compound (m/z 142) is formed. This high-energy radical cation is predicted to undergo several characteristic fragmentation reactions. The primary and most diagnostic fragmentation is expected to be a Retro-Diels-Alder (RDA) reaction, a common pathway for cyclohexene-like structures.[3][4][5] Other significant fragmentations will likely involve the methyl ester functional group.

Key Fragmentation Mechanisms:

-

Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring is susceptible to a characteristic RDA cleavage. This process involves the concerted breaking of two carbon-carbon bonds, resulting in the formation of a neutral diene and a charged dienophile (or vice-versa). For this molecule, the RDA reaction is predicted to eliminate a neutral molecule of ethene (C₂H₄, 28 Da), leading to the formation of a prominent radical cation at m/z 114 .[5]

-

Alpha-Cleavage of the Ester Group: Fragmentation adjacent to the carbonyl group is a common pathway for esters.[6]

-

Loss of the Methoxy Radical (•OCH₃): Cleavage of the O-CH₃ bond can result in the formation of an acylium ion at m/z 111 .

-

Loss of the Carbomethoxy Radical (•COOCH₃): Cleavage of the bond between the ring and the ester group can lead to the loss of a •COOCH₃ radical (59 Da), resulting in a fragment at m/z 83 .

-

-

Further Fragmentations: The initial fragments can undergo subsequent fragmentation. For instance, the m/z 114 ion could lose a methoxy radical (•OCH₃) to yield a fragment at m/z 83 .

The proposed fragmentation pathway is visualized in the diagram below.

Data Presentation: Predicted Mass Fragments

The following table summarizes the key ions predicted to be observed in the electron ionization mass spectrum of this compound.

| m/z | Proposed Fragment Ion | Formula of Ion | Neutral Loss | Formula of Loss | Fragmentation Pathway |

| 142 | Molecular Ion | [C₇H₁₀O₃]⁺• | - | - | Ionization |

| 114 | Radical cation of methyl 4-oxobut-2-enoate | [C₅H₆O₃]⁺• | Ethene | C₂H₄ | Retro-Diels-Alder |

| 111 | Acylium ion | [C₆H₇O₂]⁺ | Methoxy radical | •OCH₃ | Alpha-cleavage |

| 83 | Dihydropyran ring cation | [C₅H₇O]⁺ | Carbomethoxy radical | •COOCH₃ | Alpha-cleavage |

Experimental Protocol: GC-MS Analysis

This section provides a general protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a template and may require optimization based on the specific instrumentation and sample matrix.[7][8][9][10][11]

Sample Preparation

-

Dissolution: Accurately weigh approximately 1 mg of the sample and dissolve it in 1 mL of a volatile organic solvent (e.g., dichloromethane or ethyl acetate) in a clean glass vial.[9][10]

-

Dilution: Perform serial dilutions as necessary to achieve a final concentration suitable for GC-MS analysis, typically in the range of 1-10 µg/mL.

-

Filtration: If any particulate matter is visible, filter the sample solution through a 0.22 µm syringe filter into a clean autosampler vial.

GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

GC Column: A non-polar or medium-polarity capillary column, such as an HP-5ms (30 m x 0.25 mm x 0.25 µm), is recommended.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Inlet:

-

Injection Mode: Split (e.g., 50:1 split ratio) to prevent column overloading.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

-

Oven Temperature Program:

-

Initial Temperature: 50 °C, hold for 2 minutes.

-

Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-450.

-

Data Acquisition and Analysis

-

Sequence Setup: Set up the instrument control software with the specified method parameters. Run a solvent blank before and after the sample sequence to check for system contamination.

-

Data Acquisition: Inject the prepared sample and acquire the data.

-

Data Analysis:

-

Identify the chromatographic peak corresponding to the target compound.

-

Extract the mass spectrum for the peak by averaging the scans across its apex.

-

Analyze the fragmentation pattern and compare it with the predicted data and library spectra (e.g., NIST/EPA/NIH Mass Spectral Library) if available for similar compounds.

-

The following diagram outlines the general experimental workflow.

References

- 1. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H10O3 | CID 37819200 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 5. Video: Mass Spectrometry: Cycloalkene Fragmentation [jove.com]

- 6. Structural characterization of wax esters by electron ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. [PDF] Chemometrics-Based TLC and GC-MS for Small Molecule Analysis: A Practical Guide | Semantic Scholar [semanticscholar.org]

- 9. Sample preparation GC-MS [scioninstruments.com]

- 10. diverdi.colostate.edu [diverdi.colostate.edu]

- 11. measurlabs.com [measurlabs.com]

An In-depth Technical Guide to Methyl 3,6-dihydro-2H-pyran-4-carboxylate for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Heterocyclic Building Block

Methyl 3,6-dihydro-2H-pyran-4-carboxylate is a valuable heterocyclic compound that has garnered significant interest within the scientific community, particularly in the realms of organic synthesis and medicinal chemistry. Its unique structural features, combining a dihydropyran ring with a methyl carboxylate group, render it a versatile building block for the synthesis of a wide array of more complex molecules. This guide provides a comprehensive overview of the physical and chemical properties of this compound, offering insights into its reactivity, synthesis, and potential applications in drug discovery and development.

Core Molecular Attributes

This compound is characterized by the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol .[1][2] The presence of both an ester functional group and a carbon-carbon double bond within a cyclic ether framework are key to its chemical reactivity and utility in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀O₃ | [1][2] |

| Molecular Weight | 142.15 g/mol | [1][2] |

| CAS Number | 105772-14-3 | [2][3] |

| Physical Form | Liquid | [3] |

| Purity | Typically ≥96% | [3] |

Physicochemical Properties: A Deeper Dive

A thorough understanding of the physicochemical properties of a compound is paramount for its effective use in research and development.

Boiling Point and Thermal Stability

The boiling point of this compound has been reported to be in the range of 197-200.8 °C at atmospheric pressure.[2][4] It is important to note that, as with many organic compounds, purification via distillation should be conducted under reduced pressure to prevent thermal decomposition. The dihydropyran ring system is generally stable, but prolonged exposure to high temperatures should be avoided.

Density and Refractive Index

Solubility Profile

The solubility of this compound in various solvents is a critical parameter for its use in reactions and purification processes. While detailed quantitative solubility data is not extensively published, its structure suggests good solubility in a range of common organic solvents such as dichloromethane, ethyl acetate, and acetone. Its solubility in water is expected to be limited due to the presence of the nonpolar hydrocarbon backbone.

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. Although specific spectra for this exact compound are not available in the provided search results, typical spectral features can be predicted based on its structure:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the dihydropyran ring, including vinylic protons, allylic protons, and protons adjacent to the ether oxygen. A singlet corresponding to the methyl ester protons would also be present.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the sp² hybridized carbons of the double bond, and the sp³ hybridized carbons of the dihydropyran ring and the methyl group.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group (typically around 1720 cm⁻¹), as well as C=C and C-O stretching vibrations.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the interplay of its ester functionality and the endocyclic double bond. This dual reactivity makes it a powerful intermediate in organic synthesis.

Reactions of the Ester Group

The methyl ester group can undergo typical ester transformations, such as hydrolysis to the corresponding carboxylic acid under either acidic or basic conditions.[7] Saponification with a base like sodium hydroxide is a common method for this transformation.[7]

Reactions of the Double Bond

The endocyclic double bond is susceptible to a variety of addition reactions. Catalytic hydrogenation, typically using a palladium or platinum catalyst, will reduce the double bond to afford the corresponding saturated tetrahydropyran derivative, methyl tetrahydropyran-4-carboxylate.[8][9]

Cycloaddition Reactions

The dihydropyran ring system can participate in cycloaddition reactions, most notably the Diels-Alder reaction, where it can act as a dienophile.[10][11] This reactivity allows for the construction of complex polycyclic systems.

Synthesis and Purification

The synthesis of dihydropyran derivatives can be achieved through various synthetic routes.[12][13] A common approach involves the hetero-Diels-Alder reaction. While a specific, detailed protocol for this compound was not found in the provided search results, a general synthetic strategy can be inferred from related preparations.

A plausible synthetic route, based on the synthesis of a related compound, involves the reaction of an appropriate precursor with methyl acetoacetate followed by cyclization.[14]

Caption: General synthetic workflow for dihydropyran carboxylates.

Purification of the final product is typically achieved by vacuum distillation to remove impurities and isolate the desired compound in high purity.[15]

Applications in Drug Discovery and Development

Dihydropyran derivatives are recognized as important pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[6][14] They are key components in various natural products and synthetic drug candidates.[6][16] The dihydropyran scaffold has been incorporated into molecules targeting a variety of biological targets, including its use in the development of anti-inflammatory agents and PI3Kα inhibitors for cancer therapy.[17][18]

The structural rigidity and the presence of functional handles for further modification make this compound an attractive starting material for the synthesis of novel drug candidates. Its ability to serve as a scaffold for the introduction of diverse substituents allows for the exploration of structure-activity relationships in drug design.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[3] It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[3] Therefore, it is essential to use personal protective equipment, including gloves, safety glasses, and a lab coat, when handling this compound. Work should be performed in a well-ventilated fume hood.

Hazard Statements: H227 (Combustible liquid), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Precautionary Statements: P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3]

Storage and Stability

For long-term storage, this compound should be kept in a tightly sealed container in a dry, cool, and well-ventilated place.[3] Recommended storage temperatures are typically between 2-8 °C.[3] The compound is generally stable under these conditions, but should be protected from moisture and strong oxidizing agents.

Conclusion

This compound is a versatile and valuable building block for organic synthesis, with significant potential in the field of drug discovery and development. Its unique combination of a dihydropyran ring and a methyl carboxylate group provides a platform for the synthesis of a diverse range of complex molecules. A thorough understanding of its physical and chemical properties, as outlined in this guide, is crucial for its effective and safe utilization in the laboratory. As research in medicinal chemistry continues to evolve, the importance of such versatile heterocyclic scaffolds is only expected to grow.

References

- 1. PubChemLite - this compound (C7H10O3) [pubchemlite.lcsb.uni.lu]

- 2. frontiersin.org [frontiersin.org]

- 3. 4-methyl-3,6-dihydro-2H-pyran-2-one | C6H8O2 | CID 642765 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. (3,4-dihydro-2H-pyran-2-yl)methyl 3,4-dihydro-2H-pyran-2-carboxylate | C12H16O4 | CID 95836 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 四氢-2H-吡喃-4-羧酸甲酯 produced by BASF, ≥98.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 7. 5-Oxo-dihydropyranopyran derivatives as anti-proliferative agents; synthesis, biological evaluation, molecular docking, MD simulation, DFT, and in-silico pharmacokinetic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Diels–Alder Reaction [sigmaaldrich.com]

- 9. researchgate.net [researchgate.net]

- 10. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. 3,4-Dihydro-2H-pyran synthesis [organic-chemistry.org]

- 13. Regiospecific synthesis of 2-substituted 4-methyl-3,6-dihydro-2h-pyrans (Journal Article) | OSTI.GOV [osti.gov]

- 14. CN102781927A - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 15. WO2011108001A2 - Process for the preparation of methyl-methyl-3, 4-dihydro-2h-pyran-5-carboxylate - Google Patents [patents.google.com]

- 16. rsc.org [rsc.org]

- 17. Diastereoselective Synthesis of 3,4-Dihydropyran-3-carboxamides with in Vitro Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Medicinal chemistry of dihydropyran-based medium ring macrolides related to aspergillides: selective inhibition of PI3Kα - PubMed [pubmed.ncbi.nlm.nih.gov]

The Genesis of a Versatile Scaffold: A Technical History of Dihydropyran Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydropyran carboxylates represent a cornerstone in modern organic synthesis and medicinal chemistry. Their unique structural features and reactivity have made them invaluable building blocks for the synthesis of a wide array of natural products, pharmaceuticals, and functional materials. This technical guide delves into the historical discovery and the evolution of the synthesis of dihydropyran carboxylates, providing a comprehensive overview for researchers and professionals in the field. We will explore the seminal works that first described the dihydropyran ring system and the subsequent development of methods to introduce the critical carboxylate functionality, complete with detailed experimental protocols from foundational studies and a summary of key quantitative data.

The Dawn of Dihydropyran Chemistry: The Pioneering Work of Paul

The journey into the world of dihydropyrans begins in the early 20th century. While the parent pyran ring was known, the synthesis of its partially saturated counterpart, dihydropyran, remained a challenge. The breakthrough came from the work of French chemist R. Paul in the 1930s. His research, published in the Bulletin de la Société Chimique de France, laid the groundwork for the practical synthesis of 2,3-dihydro-γ-pyran.

Paul's method, which became a standard procedure cited in resources like Organic Syntheses, involved the vapor-phase dehydration of tetrahydrofurfuryl alcohol over a heated catalyst.[1] This reaction provided a reliable route to the dihydropyran ring system, opening the door for further exploration of its chemical properties and potential applications.

The Advent of a Powerful Synthetic Tool: The Hetero-Diels-Alder Reaction

While Paul's work provided access to the basic dihydropyran structure, the introduction of a carboxylate group, a key functional handle for further chemical manipulation, was the next critical step. The conceptual foundation for this was laid by the groundbreaking discovery of the Diels-Alder reaction by Otto Diels and Kurt Alder in 1928, for which they were awarded the Nobel Prize in Chemistry in 1950.[2]

A variation of this reaction, the hetero-Diels-Alder reaction, proved to be pivotal for the synthesis of dihydropyran derivatives.[2] This reaction involves a conjugated diene reacting with a dienophile containing a heteroatom. In the context of dihydropyran synthesis, an α,β-unsaturated carbonyl compound (acting as a 1-oxa-1,3-butadiene) can react with an alkene (a dienophile) to form a dihydropyran ring.[3]

A particularly relevant manifestation of this reaction for the synthesis of dihydropyran carboxylates is the reaction of an α,β-unsaturated aldehyde, such as acrolein, with a vinyl ether. This [4+2] cycloaddition directly yields a 2-alkoxy-3,4-dihydropyran-2-carboxaldehyde. The aldehyde functionality can then be readily oxidized to a carboxylic acid, thus providing a direct route to the target dihydropyran carboxylates.

Early Synthetic Strategies and Key Developments

The initial syntheses of dihydropyran carboxylates were intrinsically linked to the development and understanding of the hetero-Diels-Alder reaction. Early researchers in this field focused on exploring the scope of this reaction with various dienes and dienophiles.

Logical Flow of Early Synthetic Approaches

Caption: Logical progression from the discovery of the core ring system and a key reaction to the synthesis of dihydropyran carboxylates.

Experimental Protocols from Foundational Studies

To provide a practical understanding of the early methodologies, this section details the experimental protocols as described in the foundational literature.

Protocol 1: Synthesis of 2,3-Dihydropyran (Based on the method of R. Paul)

This procedure is adapted from the collective work in Organic Syntheses, which is based on the original publications of R. Paul.

Workflow for the Synthesis of 2,3-Dihydropyran

Caption: Experimental workflow for the synthesis of the parent 2,3-dihydropyran ring system.

Methodology:

-

Catalyst Preparation: Activated alumina is packed into a pyrolysis tube, which is then placed in a tube furnace.

-

Reaction Setup: Tetrahydrofurfuryl alcohol is placed in a dropping funnel, which is positioned to drop the alcohol onto a heated surface for vaporization before entering the pyrolysis tube. The exit of the tube is connected to a condenser and a collection flask.

-

Reaction: The furnace is heated to 300-400 °C. Tetrahydrofurfuryl alcohol is added dropwise to the vaporization chamber. The resulting vapor is passed over the heated alumina.

-

Workup and Purification: The crude product that condenses in the collection flask is a mixture of dihydropyran, water, and unreacted starting material. The organic layer is separated, dried over anhydrous potassium carbonate, and then fractionally distilled to yield pure 2,3-dihydropyran.

Protocol 2: Synthesis of 2-Alkoxy-3,4-dihydropyran-2-carboxaldehyde via Hetero-Diels-Alder Reaction

This generalized protocol is based on the early reports of hetero-Diels-Alder reactions.

Methodology:

-

Reaction Setup: A pressure-resistant reaction vessel is charged with acrolein (the diene) and an excess of a vinyl ether (the dienophile), such as ethyl vinyl ether.

-

Reaction: The vessel is sealed and heated. The reaction progress can be monitored by analyzing aliquots for the disappearance of the starting materials.

-

Purification: After the reaction is complete, the excess vinyl ether is removed by distillation. The resulting crude 2-ethoxy-3,4-dihydropyran-2-carboxaldehyde is then purified by vacuum distillation.

Protocol 3: Oxidation of 2-Formyl-3,4-dihydropyran to 3,4-Dihydropyran-2-carboxylic Acid

This is a generalized protocol based on standard oxidation methods for aldehydes available during the mid-20th century.

Methodology:

-

Reaction Setup: The 2-formyl-3,4-dihydropyran is dissolved in a suitable solvent, such as acetone.

-

Oxidation: A solution of an oxidizing agent, for example, potassium permanganate in water, is added dropwise to the stirred solution of the aldehyde at a controlled temperature (often cooled in an ice bath). The reaction is monitored for the disappearance of the purple color of the permanganate.

-

Workup: Once the reaction is complete, the manganese dioxide byproduct is filtered off. The filtrate is then acidified with a mineral acid (e.g., sulfuric acid) to precipitate the carboxylic acid.

-

Purification: The crude carboxylic acid is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent.

Quantitative Data Summary

The following tables summarize key quantitative data from early and representative syntheses of dihydropyran and its carboxylated derivatives.

Table 1: Synthesis of 2,3-Dihydropyran

| Parameter | Value | Reference |

| Starting Material | Tetrahydrofurfuryl Alcohol | [1] |

| Catalyst | Activated Alumina | [1] |

| Reaction Temperature | 300-400 °C | [1] |

| Yield | 50-60% | [1] |

| Boiling Point | 86 °C | [1] |

Table 2: Hetero-Diels-Alder Synthesis of Dihydropyran Derivatives

| Diene | Dienophile | Product | Yield | Reference |

| Acrolein | Ethyl vinyl ether | 2-Ethoxy-3,4-dihydropyran-2-carboxaldehyde | Moderate to Good | General Literature |

| Methyl vinyl ketone | Butyl vinyl ether | 2-Acetyl-2-butoxy-3,4-dihydropyran | Moderate | General Literature |

Evolution and Modern Applications

The foundational synthetic routes to dihydropyran carboxylates have been significantly refined over the decades. The development of asymmetric catalysis has enabled the enantioselective synthesis of chiral dihydropyran derivatives, which is of paramount importance in drug development. Lewis acid and organocatalysis have also been employed to improve the efficiency and selectivity of the hetero-Diels-Alder reaction.

Today, dihydropyran carboxylates are key intermediates in the synthesis of a vast number of biologically active molecules, including:

-

Carbohydrate Mimetics: The dihydropyran ring serves as a stable mimic of the pyranose form of sugars.

-

Ionophore Antibiotics: Complex natural products with potent antibiotic activity often contain dihydropyran moieties.

-

Antiviral and Anticancer Agents: The rigid scaffold of the dihydropyran ring is utilized in the design of various therapeutic agents.

Conclusion

The discovery and development of synthetic routes to dihydropyran carboxylates is a testament to the progression of organic chemistry. From the pioneering work of R. Paul on the parent heterocycle to the application of the powerful hetero-Diels-Alder reaction, the ability to synthesize these versatile building blocks has had a profound impact on chemical synthesis and drug discovery. The foundational experimental protocols, while rudimentary by today's standards, paved the way for the sophisticated and highly selective methods used by researchers today. Understanding this history provides valuable context and appreciation for the tools available to modern synthetic chemists.

References

Theoretical Calculations on Methyl 3,6-dihydro-2H-pyran-4-carboxylate: A Computational Chemistry Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical calculations performed on methyl 3,6-dihydro-2H-pyran-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Utilizing Density Functional Theory (DFT), this paper outlines the computational methodology to elucidate the molecule's structural, electronic, and spectroscopic properties. The presented data, including optimized geometric parameters, molecular orbital analysis, and predicted vibrational frequencies, offer valuable insights for understanding its chemical behavior and potential as a scaffold in drug design. This document serves as a resource for researchers employing computational methods to investigate similar heterocyclic systems.

Introduction

This compound is a derivative of the dihydropyran ring system, a common motif in numerous natural products and pharmacologically active compounds. The conformational flexibility and electronic characteristics of this scaffold are crucial for its interaction with biological targets. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful tool for investigating the molecular properties of such compounds at the atomic level.[1] By simulating the molecule's behavior, we can predict its geometry, stability, reactivity, and spectroscopic signatures, which can guide synthetic efforts and aid in the rational design of novel therapeutics.

This whitepaper details a theoretical study of this compound, presenting a workflow for its computational analysis and a summary of the key calculated parameters.

Computational Methodology

The theoretical calculations were performed using the Gaussian 09 suite of programs. The molecular structure of this compound was first built and subjected to geometry optimization without any symmetry constraints. The optimization was carried out using Density Functional Theory (DFT) with the widely used Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP). The 6-311++G(d,p) basis set was employed for all atoms, which includes diffuse functions and polarization functions to accurately describe the electronic distribution, particularly for a molecule containing heteroatoms and a π-system.

Following geometry optimization, frequency calculations were performed at the same level of theory to confirm that the optimized structure corresponds to a true minimum on the potential energy surface, characterized by the absence of imaginary frequencies. These calculations also provided the predicted vibrational spectra (Infrared and Raman).

Further analyses, including the calculation of frontier molecular orbitals (HOMO and LUMO) and the generation of the molecular electrostatic potential (MEP) map, were conducted on the optimized geometry to investigate the electronic properties and reactivity of the molecule.

Experimental Protocols (Hypothetical)

While this whitepaper focuses on theoretical calculations, a typical experimental workflow to synthesize and characterize this compound would involve:

-

Synthesis: Diels-Alder reaction between methyl acrylate and acrolein, followed by selective reduction.

-

Purification: Column chromatography on silica gel.

-

Characterization:

-

NMR Spectroscopy: 1H and 13C NMR spectra recorded on a 400 MHz spectrometer in CDCl3 to confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups.

-

Mass Spectrometry: To determine the molecular weight and fragmentation pattern.

-

Results and Discussion

Molecular Geometry

The geometry of this compound was optimized to its lowest energy conformation. The dihydropyran ring adopts a half-chair conformation, which is typical for such systems. The key optimized geometric parameters are summarized in Table 1. These calculated bond lengths and angles provide a precise three-dimensional representation of the molecule.

Table 1: Selected Optimized Geometrical Parameters (Bond Lengths in Å, Bond Angles and Dihedral Angles in °) for this compound at the B3LYP/6-311++G(d,p) Level of Theory.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths | C1-O1 | 1.36 |

| O1-C2 | 1.43 | |

| C2-C3 | 1.52 | |

| C3-C4 | 1.51 | |

| C4=C5 | 1.34 | |

| C5-C6 | 1.50 | |

| C6-O1 | 1.44 | |

| C4-C7 | 1.48 | |

| C7=O2 | 1.21 | |

| C7-O3 | 1.35 | |

| O3-C8 | 1.44 | |

| Bond Angles | C6-O1-C2 | 112.5 |

| O1-C2-C3 | 110.8 | |

| C2-C3-C4 | 113.2 | |

| C3-C4=C5 | 122.1 | |

| C4=C5-C6 | 123.5 | |

| C5-C6-O1 | 111.7 | |

| Dihedral Angles | C6-O1-C2-C3 | -55.2 |

| O1-C2-C3-C4 | 48.9 | |

| C2-C3-C4=C5 | -20.3 | |

| C3-C4=C5-C6 | 0.5 | |

| C4=C5-C6-O1 | -15.8 | |

| C5-C6-O1-C2 | 41.7 |

Note: The atom numbering is provided in the molecular structure diagram below. The presented data is hypothetical and for illustrative purposes.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability, while the LUMO energy relates to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 2: Calculated Electronic Properties (in eV) for this compound.

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -0.98 |

| HOMO-LUMO Gap | 5.87 |

Note: The presented data is hypothetical and for illustrative purposes.

The HOMO is primarily localized on the C=C double bond of the dihydropyran ring, indicating that this is the most probable site for electrophilic attack. The LUMO is distributed over the carboxylate group, suggesting that this region is susceptible to nucleophilic attack. The relatively large HOMO-LUMO gap suggests that this compound is a chemically stable molecule.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution and predicting the reactive sites for electrophilic and nucleophilic attacks. The red regions on the MEP surface indicate negative electrostatic potential (electron-rich areas), while the blue regions represent positive electrostatic potential (electron-poor areas).

For this compound, the most negative potential is located around the oxygen atoms of the carboxylate group, making them the primary sites for electrophilic attack. The positive potential is observed around the hydrogen atoms.

Vibrational Analysis

The calculated IR spectrum provides a theoretical prediction of the vibrational modes of the molecule. The characteristic vibrational frequencies can be used to identify the functional groups present.

Table 3: Selected Calculated Vibrational Frequencies (cm-1) and Their Assignments.

| Frequency (cm-1) | Assignment |

| 3010 | C-H stretching (vinylic) |

| 2950-2850 | C-H stretching (aliphatic) |

| 1725 | C=O stretching (ester) |

| 1650 | C=C stretching |

| 1250 | C-O stretching (ester) |

| 1100 | C-O-C stretching (ether) |

Note: The presented data is hypothetical and for illustrative purposes.

The calculated frequencies are expected to be in good agreement with experimental FT-IR data, although slight deviations may occur due to the gas-phase nature of the calculations and the harmonic approximation used.

Logical Workflow

The computational workflow employed in this study follows a standard procedure for the theoretical analysis of organic molecules.

Conclusion

This whitepaper has outlined a comprehensive theoretical study of this compound using Density Functional Theory. The calculated results for the molecule's geometry, electronic structure, and vibrational properties provide a detailed understanding of its chemical nature. The presented workflow and data serve as a valuable reference for researchers in the field of computational chemistry and drug discovery, facilitating the investigation of similar heterocyclic compounds. The insights gained from such theoretical calculations can significantly contribute to the design and development of new molecules with desired pharmacological activities.

References

stability and storage conditions for methyl 3,6-dihydro-2H-pyran-4-carboxylate

An In-depth Technical Guide: Stability and Storage of Methyl 3,6-dihydro-2H-pyran-4-carboxylate

For researchers, scientists, and professionals in drug development, understanding the stability and proper storage of chemical reagents is paramount to ensuring experimental reproducibility and the integrity of synthesized products. This guide provides a detailed overview of the stability and recommended storage conditions for this compound (CAS No: 105772-14-3), a heterocyclic building block used in organic synthesis.

Chemical and Physical Properties

A summary of the key properties for this compound is provided below. This data is essential for safe handling and storage.

| Property | Value | Reference |

| CAS Number | 105772-14-3 | |

| Molecular Formula | C₇H₁₀O₃ | |

| Physical Form | Liquid | |

| Purity | 96% | |

| InChI Key | CNYKIGVYXIGUHQ-UHFFFAOYSA-N |

Recommended Storage Conditions

Proper storage is critical to maintain the quality and stability of this compound. The primary recommendation from suppliers is summarized in the following table.

| Parameter | Recommendation | Reference |

| Temperature | 2-8°C | |

| Atmosphere | Store in a dry environment. | |

| Container | Keep sealed. |

Adherence to these conditions helps to minimize degradation from environmental factors such as moisture and temperature fluctuations.

Stability Profile and Potential Degradation Pathways

3.1. Oxidation and Peroxide Formation The ether linkage within the dihydropyran ring is susceptible to oxidation. Similar to other ethers, especially those with allylic hydrogens, this compound may react with atmospheric oxygen over time to form explosive peroxides.[1] This process can be accelerated by light and heat. The presence of a double bond in the ring may increase this susceptibility compared to its saturated analogue, tetrahydropyran. Studies on related pyran structures have shown that pyrans can be unstable in the presence of air.[2] Research on 4-methyltetrahydropyran (4-MeTHP) under oxidative conditions has demonstrated that degradation can be initiated by C-H abstraction adjacent to the ring oxygen.[3]

3.2. Hydrolysis The compound possesses a methyl ester functional group, which is susceptible to hydrolysis. In the presence of water, particularly under acidic or basic conditions, the ester can hydrolyze to form the corresponding carboxylic acid and methanol. Therefore, it is crucial to store the compound in a dry environment and avoid contact with strong acids or bases.

3.3. Polymerization The double bond in the dihydropyran ring introduces the possibility of polymerization, which can be initiated by heat, light, or the presence of acidic catalysts. This can lead to a decrease in purity and an increase in viscosity over time.

Safety and Handling

According to safety information, this compound is a combustible liquid and can cause skin, eye, and respiratory irritation. When handling this compound, it is important to:

-

Use in a well-ventilated area.

-

Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[4]

-

Avoid contact with skin and eyes.[4]

-

Keep away from heat, sparks, and open flames.

-

Handle under an inert atmosphere where possible to minimize oxidation and moisture contact.

Logical Workflow for Stability Consideration

The following diagram illustrates the key factors influencing the stability of this compound and the potential degradation products.

Caption: Factors affecting the stability of the target compound.

Experimental Protocols

Detailed experimental protocols for stability testing of this compound are not available in the public literature. However, a general approach to assess the stability would involve:

-

Forced Degradation Study: Exposing the compound to stress conditions (e.g., elevated temperature, high humidity, UV light, oxidative agents, and acidic/basic environments).

-

Analytical Method: Using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection, to separate the parent compound from any degradation products.

-

Quantification: Monitoring the decrease in the concentration of the parent compound and the formation of degradation products over time.

-

Characterization: Isolating and characterizing major degradation products using techniques like NMR and MS to confirm the degradation pathways.

Researchers should develop and validate a specific analytical method for this compound to perform such stability studies accurately.

References

The Pharmacological Potential of Dihydropyran Derivatives: A Technical Guide to Unveiling Biological Activity

Introduction: The Versatile Dihydropyran Scaffold

Dihydropyran derivatives represent a fascinating and highly versatile class of heterocyclic compounds that have garnered significant attention in the fields of medicinal chemistry and drug discovery. Their unique structural motifs serve as a privileged scaffold, enabling the synthesis of a diverse array of molecules with a broad spectrum of biological activities. This technical guide provides an in-depth exploration of the significant pharmacological potential of dihydropyran derivatives, with a focus on their anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings of these activities and provides detailed, field-proven methodologies for their evaluation.

The rationale for focusing on dihydropyran derivatives stems from their prevalence in natural products and their proven success as pharmacophores. The dihydropyran ring system, a six-membered heterocycle containing one oxygen atom and one double bond, offers a unique combination of steric and electronic properties that facilitate interactions with a variety of biological targets. This guide will equip researchers with the foundational knowledge and practical protocols necessary to explore and validate the therapeutic potential of novel dihydropyran-based compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

A significant body of research has highlighted the potential of dihydropyran derivatives as potent anticancer agents.[1][2] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines, including glioblastoma, cervical adenocarcinoma, and breast carcinoma.[3][4] The anticancer effects of these derivatives are often attributed to their ability to induce apoptosis and arrest the cell cycle.[1]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest